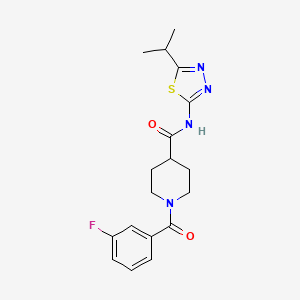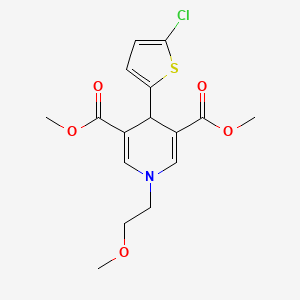![molecular formula C17H15Cl2F3N2O3S B4662043 N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide](/img/structure/B4662043.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide is a complex organic compound characterized by the presence of chlorophenyl, sulfonyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and trifluoromethyl phenyl intermediates, followed by their sulfonylation and subsequent coupling with ethylglycinamide under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product. The use of automated systems and reactors enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-ethylglycinamide is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features differentiate it from similar compounds and contribute to its specific applications and reactivity.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O3S/c1-2-24(28(26,27)13-6-4-12(18)5-7-13)10-16(25)23-15-9-11(17(20,21)22)3-8-14(15)19/h3-9H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBCWQNHWRGLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE](/img/structure/B4661974.png)
![methyl 4-(2-furyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4661976.png)
![2-(3-METHYLPHENOXY)-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4661977.png)

![(6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4662017.png)
![1-ethyl-N-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4662025.png)
![2-cyano-3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-N-(2-ethylphenyl)acrylamide](/img/structure/B4662031.png)
![7-acetyl-3-(ethylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4662037.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B4662044.png)
![3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4662047.png)
![4-fluoro-N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B4662057.png)
![(4Z)-4-[2-(3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B4662061.png)
![((3Z)-3-{3-[(2-methoxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B4662062.png)
